5-(2,4-Dichlorobenzyl)-1,3,4-thiadiazol-2-amine
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Overview
Description
5-(2,4-Dichlorobenzyl)-1,3,4-thiadiazol-2-amine is a chemical compound that belongs to the class of thiadiazole derivatives
Mechanism of Action
Target of Action
It’s worth noting that 2,4-dichlorobenzyl alcohol, a compound with a similar structure, is known to act as a mild antiseptic, able to kill bacteria and viruses associated with mouth and throat infections .
Mode of Action
2,4-dichlorobenzyl alcohol, a structurally similar compound, is known to have a broad spectrum of action against bacteria and viruses .
Result of Action
It’s worth noting that a lozenge containing 2,4-dichlorobenzyl alcohol has been shown to have a direct virucidal effect on respiratory syncytial virus, influenza a, and sars-cov .
Preparation Methods
The synthesis of 5-(2,4-Dichlorobenzyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of 2,4-dichlorobenzyl chloride with thiourea under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiadiazole ring. The reaction conditions often include the use of a solvent such as ethanol or methanol and a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials .
Chemical Reactions Analysis
5-(2,4-Dichlorobenzyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding amines or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, or dichloromethane, and catalysts such as acids or bases. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials
Biology: The compound exhibits antimicrobial and antifungal activities, making it a potential candidate for the development of new antimicrobial agents. It has been tested against various bacterial and fungal strains to evaluate its efficacy.
Medicine: Due to its biological activities, the compound is being explored for its potential use in drug development. It has shown promise as an anti-inflammatory, anticancer, and antiviral agent in preliminary studies.
Industry: The compound can be used in the development of agrochemicals, such as herbicides and pesticides, due to its ability to inhibit the growth of certain plant pathogens
Comparison with Similar Compounds
5-(2,4-Dichlorobenzyl)-1,3,4-thiadiazol-2-amine can be compared with other thiadiazole derivatives and similar compounds, such as:
2,4-Dichlorobenzyl alcohol: This compound is a mild antiseptic used in throat lozenges and exhibits antimicrobial activity.
5-Chloro-1,3,4-thiadiazol-2-amine: This compound is structurally similar but lacks the 2,4-dichlorobenzyl group.
Thiadiazole derivatives: Other thiadiazole derivatives with various substituents have been studied for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Properties
IUPAC Name |
5-[(2,4-dichlorophenyl)methyl]-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2N3S/c10-6-2-1-5(7(11)4-6)3-8-13-14-9(12)15-8/h1-2,4H,3H2,(H2,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWFJPGHKRXMPGJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CC2=NN=C(S2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80350318 |
Source
|
Record name | 5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80350318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39181-52-7 |
Source
|
Record name | 5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80350318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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